Comprehensive Physicochemical and Synthetic Profiling of 3-(4-Methylbenzenesulfonamido)benzoic Acid
Comprehensive Physicochemical and Synthetic Profiling of 3-(4-Methylbenzenesulfonamido)benzoic Acid
Executive Summary
In modern medicinal chemistry and organic synthesis, 3-(4-methylbenzenesulfonamido)benzoic acid (commonly referred to as 3-(tosylamino)benzoic acid) serves as a highly versatile, bifunctional building block. Characterized by a rigid benzoic acid core substituted with a robust p-toluenesulfonamide moiety, this molecule offers a unique combination of physicochemical properties. The sulfonamide group acts as a metabolically stable, hydrogen-bonding bioisostere, while the meta-substituted carboxylic acid provides a critical synthetic handle for late-stage functionalization, such as amide coupling, esterification, or peptidomimetic design. This whitepaper provides an in-depth analysis of its structural properties, validated synthetic methodologies, and pharmacological applications.
Physicochemical & Structural Profiling
Understanding the quantitative physicochemical parameters of a scaffold is essential for predicting its behavior in biological systems and organic solvents. The table below summarizes the core metrics of 3-(4-methylbenzenesulfonamido)benzoic acid.
| Parameter | Value / Description |
| Chemical Name | 3-(4-Methylbenzenesulfonamido)benzoic acid |
| Common Synonyms | 3-(Tosylamino)benzoic acid; 3-(p-Toluenesulfonamido)benzoic acid |
| Molecular Formula | C₁₄H₁₃NO₄S |
| Molecular Weight | 291.32 g/mol |
| SMILES String | Cc1ccc(S(=O)(=O)Nc2cccc(C(=O)O)c2)cc1 |
| Hydrogen Bond Donors | 2 (Carboxylic Acid -OH, Sulfonamide -NH) |
| Hydrogen Bond Acceptors | 4 (Sulfonyl -SO₂, Carboxylic Acid -C=O and -OH oxygen) |
| Estimated LogP | ~2.8 – 3.2 (Favorable for membrane permeability) |
| Topological Polar Surface Area (TPSA) | 83.8 Ų |
Synthetic Methodology & Mechanistic Causality
The synthesis of 3-(4-methylbenzenesulfonamido)benzoic acid is governed by the nucleophilic substitution of an arylamine onto an electrophilic sulfonyl chloride ()[1]. To ensure a self-validating and high-yielding protocol, the reaction must be carefully controlled for pH and temperature.
Step-by-Step Protocol: Aqueous Schotten-Baumann Sulfonylation
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Reagents: 3-Aminobenzoic acid (1.0 eq), p-Toluenesulfonyl chloride (1.1 eq), Sodium Carbonate (Na₂CO₃, 2.5 eq), Distilled Water/THF.
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In-Process Control: pH monitoring is critical to ensure the amine remains nucleophilic while preventing the hydrolysis of the sulfonyl chloride.
Step 1: Initiation & Solubilization Dissolve 3-aminobenzoic acid in a 10% aqueous Na₂CO₃ solution.
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Causality: The basic medium converts the insoluble carboxylic acid into its highly soluble sodium carboxylate salt. Concurrently, it ensures the aniline nitrogen remains deprotonated and highly nucleophilic.
Step 2: Electrophilic Addition Cool the aqueous solution to 0 °C using an ice bath. Dissolve p-toluenesulfonyl chloride in a minimal amount of THF and add it dropwise over 30 minutes.
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Causality: Temperature control (0 °C) is critical to suppress the competitive, base-catalyzed hydrolysis of the sulfonyl chloride into unreactive p-toluenesulfonic acid[1].
Step 3: Propagation Remove the ice bath and stir the biphasic reaction mixture at room temperature for 4–6 hours.
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Causality: As the reaction proceeds, HCl is generated. The excess Na₂CO₃ acts as an acid scavenger, neutralizing the HCl and preventing the protonation of the unreacted aniline, which would otherwise arrest the reaction kinetics.
Step 4: Termination & Isolation (Self-Validation Step) Filter the reaction mixture to remove any unreacted sulfonyl chloride. Slowly acidify the filtrate with 1N HCl until the pH reaches ~2.0.
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Causality: Acidification reprotonates the carboxylate group (and the sulfonamide nitrogen, if deprotonated), drastically reducing the molecule's aqueous solubility and driving the precipitation of the highly crystalline target compound. The formation of a dense white precipitate serves as a visual validation of successful coupling.
Step 5: Purification Filter the precipitate, wash thoroughly with cold water to remove inorganic salts, and recrystallize from an ethanol/water mixture to yield the pure product.
Caption: Mechanistic workflow for the Schotten-Baumann synthesis of 3-(tosylamino)benzoic acid.
Analytical Validation Framework
To confirm the structural integrity of the synthesized compound, orthogonal analytical techniques must be employed. The table below outlines the expected spectroscopic data used to validate the product.
| Analytical Technique | Target Signal / Parameter | Structural Assignment |
| ¹H NMR (DMSO-d₆) | ~10.5 ppm (s, 1H) | Sulfonamide N-H (Highly deshielded) |
| ~13.0 ppm (br s, 1H) | Carboxylic acid O-H (Exchangeable) | |
| ~7.7 ppm (d, 2H, J = 8.0 Hz) | Tosyl aromatic protons (ortho to SO₂) | |
| ~7.3 ppm (d, 2H, J = 8.0 Hz) | Tosyl aromatic protons (meta to SO₂) | |
| ~2.35 ppm (s, 3H) | Tosyl methyl group (-CH₃) | |
| FT-IR Spectroscopy | ~3250 cm⁻¹ | N-H stretch (Sulfonamide) |
| ~1685 cm⁻¹ | C=O stretch (Carboxylic acid) | |
| ~1330 cm⁻¹, ~1160 cm⁻¹ | Asymmetric and symmetric S=O stretches | |
| ESI-MS (Negative Ion) | m/z 290.0 | [M-H]⁻ pseudomolecular ion |
Pharmacological Target Engagement
Derivatives of 3-aminobenzoic acid, particularly those featuring sulfonamide linkages, have demonstrated significant utility in drug discovery and target engagement. The dual functionality of the scaffold allows it to participate in complex binding pockets through both electrostatic interactions and hydrogen bonding.
1. HIF-1α / MDH2 Inhibition: In the context of cellular metabolism and oncology, 3-aminobenzoic acid derivatives have been validated as potent chemical probes targeting mitochondrial malate dehydrogenase 2 (MDH2) ()[2]. The sulfonamide core mimics metabolic intermediates, effectively disrupting the hypoxia-inducible factor-1α (HIF-1α) signaling pathway, which is crucial for tumor survival under hypoxic conditions[2].
2. Integrin αvβ3 Antagonism: Furthermore, sulfonamide-functionalized benzoic acids serve as critical precursors in the development of non-peptide integrin αvβ3 antagonists ()[3]. Integrin αvβ3 plays a key role in angiogenesis (the formation of new blood vessels), smooth muscle cell migration, and tumor metastasis[3]. The carboxylic acid acts as a bioisostere for the aspartic acid residue found in the natural RGD (Arg-Gly-Asp) binding sequence, while the bulky tosyl group forces the molecule into an active conformation within the receptor pocket.
Caption: Pharmacological logic map detailing target engagement of the 3-(tosylamino)benzoic acid scaffold.
References
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Synthesis and Structure–Activity Relationship Study of Chemical Probes as Hypoxia Induced Factor-1α/Malate Dehydrogenase 2 Inhibitors Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
- m-guanidino, ureido, thiourea or nitrogen heterocyclic aminobenzoic acid derivatives as integrin antagonists (CN1085980C)
